N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.
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Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
- Molecular Formula : C23H29ClN4O3
- Molecular Weight : 445.0 g/mol
- CAS Number : 903344-27-4
Property | Value |
---|---|
Molecular Formula | C23H29ClN4O3 |
Molecular Weight | 445.0 g/mol |
CAS Number | 903344-27-4 |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Anti-inflammatory Activity
Research indicates that the compound has significant anti-inflammatory effects. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokine production, which is crucial in inflammatory responses. For example, a study reported that the compound reduced TNF-alpha and IL-6 levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. In a recent study, the compound was tested against breast cancer cells (MCF-7) and exhibited a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Neuroprotective Effects
Neuroprotective properties have also been observed. The compound was tested in models of neurodegeneration, where it demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anti-inflammatory Effects
A systematic review highlighted the anti-inflammatory effects of various oxalamide derivatives, including this compound. The review compiled data from multiple studies indicating that these compounds significantly downregulated inflammatory markers in vitro and in vivo models .
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer treatment, this compound was evaluated against several cancer cell lines, including lung and colon cancer cells. Results indicated that the compound not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-26-11-13-27(14-12-26)20(16-7-9-17(30-2)10-8-16)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMSSBJYMXZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.